MI-888 TFA salt
Description
MI-888 TFA (trifluoroacetic acid) salt is a spirooxindole-based small-molecule inhibitor targeting the MDM2-p53 interaction, a critical pathway for restoring p53 tumor suppressor activity in cancer cells. It exhibits nanomolar binding affinity (Ki = 0.44 nM) to MDM2 by mimicking the α-helical region of p53, particularly the Trp23 residue, to disrupt the MDM2-p53 complex . This disruption stabilizes p53, leading to cell cycle arrest, apoptosis, and tumor regression in preclinical models. MI-888 demonstrates superior oral bioavailability and achieves complete tumor regression in SJSA-1 osteosarcoma and RS4;11 leukemia xenografts at doses as low as 100 mg/kg . Its stereochemistry (cis-cis configuration) and structural features, including a conformationally constrained cyclohexanol group, contribute to its potency and selectivity .
Properties
CAS No. |
1303609-30-4 |
|---|---|
Molecular Formula |
C30H33Cl2F4N3O5 |
Molecular Weight |
662.504 |
IUPAC Name |
(2/'R,3R,3/'S,5/'S)-6-chloro-3/'-(3-chloro-2-fluorophenyl)-5/'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4/'-pyrrolidine]-2/'-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32Cl2FN3O3.C2HF3O2/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15;3-2(4,5)1(6)7/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36);(H,6,7)/t15?,20-,21-,23+,27?,28+;/m0./s1 |
InChI Key |
ALTIHMRCJFNFEA-YCGLADFPSA-N |
SMILES |
CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O |
Synonyms |
(2/'S,3R,4/'S,5/'R)-6-Chloro-4/'-(3-chloro-2-fluorophenyl)-N-(cis-3-hydroxy-3-ethylcyclobutyl)-2/'-neopentyl-2-oxospiro[indoline-3,3-pyrrolidine]-5-carboxamide TFA salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
MI-219
- Structure : Shares the spirooxindole core but lacks the optimized stereochemistry and halogen substitution patterns of MI-888 .
- Activity : Binds MDM2 with a Ki of 8.5 µM, significantly weaker than MI-888 (0.44 nM). In vivo, MI-219 inhibits tumor growth but fails to achieve regression, even at high doses .
- Clinical Relevance : Preclinical studies highlight its mechanism-based antitumor activity, but its lower potency and bioavailability limit therapeutic utility .
MI-77301 (SAR405838)
- Structure : An optimized derivative of MI-888 with altered stereochemistry (trans-cis configuration) and enhanced halogen substitutions .
- Activity : Exhibits a Ki of 0.88 nM (10-fold more potent than MI-219) and induces tumor regression in leukemia and solid tumor models .
- Clinical Relevance : Advanced to Phase I trials due to improved pharmacokinetics and efficacy .
RO8994
- Structure: Combines features of MI-888 (spiroindolinone core) and RG7388 (nutlin analog) .
- Activity: Shows superior tumor growth inhibition (>60% at 1.56 mg/kg) and regression at 6.25 mg/kg in SJSA-1 xenografts, outperforming MI-888 in potency .
- Clinical Relevance : Demonstrates the value of hybrid structural designs in enhancing MDM2 inhibition .
Nutlins (e.g., RG7112)
- Structure : Cis-imidazoline analogs lacking the spirooxindole scaffold .
- Activity : RG7112 achieves partial tumor regression but requires high doses due to moderate bioavailability. MI-888 outperforms nutlins in oral efficacy and selectivity .
- Clinical Relevance : Nutlins validated MDM2 as a therapeutic target but face limitations in clinical translation .
Comparative Data Table
Key Research Findings
Stereochemistry Matters : MI-888’s cis-cis configuration confers a 10-fold potency advantage over its cis-trans isomer (Ki = 4.5 nM) .
Structural Optimization: Halogen substitutions and conformational constraints (e.g., cyclohexanol group) enhance MDM2 binding and metabolic stability .
In Vivo Superiority : MI-888 achieves complete tumor regression in SJSA-1 and RS4;11 models, whereas MI-219 and nutlins only inhibit growth .
Synthesis Challenges : Isomerization during synthesis (e.g., acetonitrile/water solvent systems) can reduce activity, emphasizing the need for controlled cycloaddition methods .
Notes
- Contradictory Evidence: Some studies report MI-888’s failure to achieve complete regression , while others highlight its efficacy . This discrepancy may arise from differences in xenograft models or dosing regimens.
- Clinical Translation : While MI-888 itself remains preclinical, its analogue (structurally related to MI-77301) has entered Phase I trials .
- Future Directions : Hybrid compounds (e.g., RO8994) and stereochemical refinements (e.g., MI-77301) represent promising strategies to overcome limitations of early MDM2 inhibitors .
Q & A
Q. How does MI-888 TFA salt achieve selective inhibition of MDM2-p53 interaction in cancer cells with wild-type p53?
MI-888 binds competitively to the hydrophobic cleft of MDM2, mimicking the α-helical transactivation domain of p53. Structural studies (e.g., X-ray crystallography) confirm that its spirooxindole scaffold and substituents (e.g., chloro and methyl groups) form critical van der Waals interactions and hydrogen bonds with MDM2 residues like Phe19, Trp23, and Leu26 . Selectivity for wild-type p53 cancer cells is validated through comparative assays using isogenic cell lines (p53 wild-type vs. p53-null), where MI-888 induces apoptosis only in p53-functional models .
Q. What are the critical structural features of this compound that contribute to its nanomolar binding affinity for MDM2?
The cis-cis configuration of the spirooxindole core stabilizes interactions with MDM2’s binding pocket. Substituents such as 4-chlorophenyl and tert-butyl groups enhance hydrophobic contacts, while the trifluoroacetic acid (TFA) counterion improves solubility without disrupting binding kinetics. Structure-activity relationship (SAR) studies using diastereomeric analogs (e.g., isomers a–d) demonstrate that deviations from the cis-cis configuration reduce affinity by >100-fold .
Q. What in vitro models are most appropriate for initial screening of MI-888’s antitumor activity?
Use p53 wild-type cancer cell lines (e.g., SJSA-1 osteosarcoma, RS4;11 leukemia) with parallel controls (e.g., p53-mutant HCT-116 colon cancer). Assays should include:
- Cell viability (MTT/WST-1) at 72 hours.
- Apoptosis markers (Annexin V/PI staining).
- p53 pathway activation (western blot for p21, MDM2, and cleaved caspase-3). Dose-response curves (IC₅₀) must be compared across cell lines to confirm p53-dependent selectivity .
Advanced Research Questions
Q. How do diastereomeric impurities in this compound formulations impact experimental reproducibility?
The reversible ring-opening-recyclization reaction of spirooxindoles can generate up to four diastereomers, with isomer b (cis-cis) being the most active. Impurities from isomers a , c , or d (trans configurations) reduce potency due to suboptimal MDM2 binding. Researchers must:
Q. What analytical challenges arise when quantifying TFA content in MI-888 formulations, and how can extraction efficiency be optimized?
TFA quantification is complicated by matrix interference (e.g., bicarbonate ions) and lack of isotope-labeled internal standards. To improve accuracy:
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data for MI-888?
Discrepancies may arise from pharmacokinetic (PK) limitations or tumor microenvironment factors. Solutions include:
- PK/PD modeling : Correlate plasma/tumor drug levels with p21 activation.
- Xenograft stratification : Use models with confirmed p53 status (e.g., PCR/WES).
- Combination studies : Test MI-888 with agents that overcome stromal resistance (e.g., anti-PD-1) .
Q. How should preclinical toxicity studies for this compound be designed to balance efficacy and safety?
- Conduct maximum tolerated dose (MTD) trials in rodents with daily oral dosing (5–14 days).
- Monitor body weight, hematology, and organ histopathology.
- Compare tumor regression (caliper measurements) against toxicity thresholds (e.g., >20% weight loss).
- Use PK data to adjust dosing schedules (e.g., intermittent dosing to reduce hepatotoxicity) .
Methodological Considerations
Q. What quality control protocols are essential for this compound synthesis?
- Purity : ≥95% isomer b (HPLC, UV 254 nm).
- Residual solvents : Meet ICH Q3C limits for TFA (<0.1% v/v).
- Inorganics : Quantify via ICP-MS (e.g., chloride <500 ppm).
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to assess isomer interconversion .
Q. How can researchers validate the specificity of MI-888 in complex biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
